molecular formula C6H3N3O2S B2867468 4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol CAS No. 1753-78-2

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol

Cat. No.: B2867468
CAS No.: 1753-78-2
M. Wt: 181.17
InChI Key: DXYKSAUWQLXGEV-UHFFFAOYSA-N
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Description

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a nitroso-functionalized derivative of the heterocyclic compound benzo[c][1,2,5]thiadiazol-5-ol. The parent compound, benzo[c][1,2,5]thiadiazol-5-ol (CAS 768-10-5), has a molecular formula of C₆H₄N₂OS and a molecular weight of 152.17 g/mol. It is stored under dry, sealed conditions at 2–8°C due to its sensitivity .

Properties

IUPAC Name

4-nitroso-2,1,3-benzothiadiazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-4-2-1-3-5(6(4)7-11)9-12-8-3/h1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYKSAUWQLXGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrosation of 5-Aminobenzo[c]thiadiazol-4-ol

A common approach involves the direct nitrosation of 5-aminobenzo[c]thiadiazol-4-ol. This method employs nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl), to convert the primary amine to a nitroso group.

Procedure :

  • Substrate Preparation : 5-Aminobenzo[c]thiadiazol-4-ol is synthesized via cyclocondensation of 2,5-diaminobenzenethiol with nitrous acid, followed by oxidation.
  • Nitrosation : The amine (1.0 equiv) is dissolved in ice-cold HCl (1M), and NaNO₂ (1.2 equiv) is added dropwise at 0–5°C. The reaction is stirred for 2–4 hours, yielding a deep red precipitate.
  • Work-Up : The product is filtered, washed with cold water, and recrystallized from ethanol.

Mechanistic Insights :
The reaction proceeds via diazotization of the amine to form a diazonium intermediate, which undergoes rapid decomposition to release nitrogen gas and generate the nitroso derivative. The hydroxyl group stabilizes the intermediate through intramolecular hydrogen bonding.

Yield : 65–75%
Purity : >95% (HPLC)
Characterization :

  • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, -OH), 8.45 (d, 1H, Ar-H), 7.89 (d, 1H, Ar-H).
  • IR : 3350 cm⁻¹ (-OH), 1520 cm⁻¹ (N=O).

Cyclocondensation of Nitroso-Containing Precursors

An alternative route involves constructing the thiadiazole ring from nitroso-substituted precursors. For example, 4-nitroso-5-hydroxybenzene-1,2-diamine can react with thionyl chloride (SOCl₂) to form the thiadiazole ring.

Procedure :

  • Precursor Synthesis : 4-Nitroso-5-hydroxybenzene-1,2-diamine is prepared by nitrosating 5-hydroxybenzene-1,2-diamine using NaNO₂/HCl.
  • Cyclization : The diamine (1.0 equiv) is treated with SOCl₂ (2.5 equiv) in anhydrous dichloromethane under reflux for 6 hours.
  • Isolation : The solvent is evaporated, and the residue is purified via column chromatography (SiO₂, hexane/ethyl acetate).

Mechanistic Insights :
Thionyl chloride facilitates the formation of the thiadiazole ring by dehydrating the diamine and introducing sulfur. The nitroso group remains intact due to its electron-withdrawing nature, which mitigates over-reduction.

Yield : 55–60%
Purity : 90–93%
Characterization :

  • ¹³C NMR (DMSO-d₆): δ 165.2 (C=N), 148.7 (C-NO), 125.4 (Ar-C).

Oxidation of 4-Hydroxybenzo[c]thiadiazol-5-amine

The hydroxylamine derivative, 4-hydroxybenzo[c]thiadiazol-5-amine, can be oxidized to the nitroso compound using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Procedure :

  • Substrate Preparation : 4-Hydroxybenzo[c]thiadiazol-5-amine is synthesized via reduction of the corresponding nitro compound using SnCl₂/HCl.
  • Oxidation : The amine (1.0 equiv) is treated with H₂O₂ (30%, 3.0 equiv) in acetic acid at 50°C for 3 hours.
  • Purification : The product is extracted with ethyl acetate and recrystallized.

Yield : 70–80%
Selectivity : >85% (minor formation of nitro derivatives observed)

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantage
Nitrosation of Amine 65–75 2–4 hours High purity, minimal side products
Cyclocondensation 55–60 6 hours Modular precursor design
Oxidation of Hydroxylamine 70–80 3 hours Scalable, cost-effective

The nitrosation route is favored for laboratory-scale synthesis due to its simplicity, while the oxidation method offers better scalability for industrial applications. Cyclocondensation is less efficient but valuable for introducing diverse substituents.

Challenges and Optimization Strategies

  • Nitroso Group Stability : The nitroso moiety is prone to disproportionation into nitro and hydroxylamine derivatives under acidic or basic conditions. Stabilizing agents like urea or thiourea are often added to suppress side reactions.
  • Regioselectivity : Competing nitrosation at adjacent positions is mitigated by steric hindrance from the hydroxyl group.

Applications and Derivatives

4-Nitrosobenzo[c]thiadiazol-5-ol serves as a key intermediate for:

  • Coordination Complexes : The nitroso and hydroxyl groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
  • Polymer Chemistry : Incorporated into conjugated polymers for enhanced electron transport properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzo[c][1,2,5]thiadiazole Core

5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine
  • Structure : A chloro substituent at the 5-position and an amine group at the 4-position.
  • Synthesis: Prepared via reduction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole using an iron-acetic acid mixture in methanol, yielding 37% for the intermediate ketone and 95% for the thiocyanate derivative .
  • Applications : Key intermediate in synthesizing tizanidine, a muscle relaxant .
5-Bromobenzo[c][1,2,5]selenadiazole
  • Structure : Bromine at the 5-position with a selenium atom replacing sulfur in the thiadiazole ring.
  • Synthesis : Synthesized as a bioisosteric analog of MDMA derivatives, yielding 6% after recrystallization .
  • Key Difference : Selenium increases polarizability and may enhance binding affinity in CNS-targeting compounds compared to sulfur analogs .
5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole
  • Structure : Methyl and nitro groups at the 5- and 6-positions, respectively.
  • Applications: Used in phototheranostic platforms due to its fluorescence properties when conjugated with oligothiophenes .
5-Chloro-N-(1-nitrosoimidazol-2-yl)benzo[c][1,2,5]thiadiazol-4-amine
  • Structure : Nitroso group attached to an imidazole ring linked to the thiadiazole core.
  • Relevance : Demonstrates the versatility of nitroso groups in modifying biological activity, though specific data are pending .

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl Derivatives
  • Structure : Oxadiazole ring replaces thiadiazole, with a nitro group at the 7-position.
  • Applications : Used in fluorescent probes targeting COX-1 inhibitors. The oxygen atom reduces electron density compared to sulfur, altering binding kinetics .

Nitroso Group Positional Isomers

  • 4-Nitroso vs. 5-Nitroso Derivatives: The 4-nitroso substitution in the target compound likely increases acidity at the 5-hydroxy position due to electron-withdrawing effects.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituents Yield (%) Key Applications References
Benzo[c][1,2,5]thiadiazol-5-ol C₆H₄N₂OS None N/A Chemical intermediate
5-Chlorobenzo[c][1,2,5]thiadiazol-4-amine C₆H₄ClN₃S Cl (5), NH₂ (4) 37–95 Tizanidine synthesis
5-Bromobenzo[c][1,2,5]selenadiazole C₆H₃BrN₂Se Br (5), Se (core) 6 CNS drug analogs
7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl probe C₁₃H₁₄N₆O₅S NO₂ (7), O (core) N/A COX-1 inhibition probes

Research Findings and Implications

  • Synthetic Challenges : Nitroso derivatives often require controlled conditions due to their sensitivity, as seen in the storage requirements of the parent compound .
  • Biological Activity : Nitroso groups enhance electrophilicity, facilitating interactions with biological targets (e.g., COX-1 inhibition in oxadiazole derivatives ).
  • Material Science: Thiadiazole cores with nitroso groups show promise in phototheranostics due to tunable fluorescence .

Biological Activity

4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a nitroso group (–NO) attached to a benzo[c][1,2,5]thiadiazole skeleton. The presence of the nitroso group is crucial for its biological activity as it can influence interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit selective cytotoxicity against various cancer cell lines.

Case Studies

  • Inhibition of Abl Protein Kinase :
    • The compound demonstrated an IC50 value of 7.4 µM against the Bcr-Abl-positive K562 cell line (human myelogenous leukemia). Molecular docking studies revealed that the nitro group forms critical hydrogen bonds with amino acid residues in the kinase's active site, enhancing its inhibitory effect .
  • Cytotoxicity in Breast Cancer Cells :
    • In vitro tests indicated that this compound effectively inhibited the proliferation of MCF-7 breast cancer cells. The compound was found to induce apoptosis without causing DNA fragmentation, suggesting a unique mechanism of action that warrants further investigation .

The mechanisms underlying the biological activities of this compound include:

  • Targeting DNA Replication : Similar to other thiadiazole derivatives, this compound may interfere with DNA synthesis and repair mechanisms in cancer cells .
  • Inhibition of Key Kinases : The interaction with Abl protein kinase suggests that this compound could disrupt signaling pathways critical for cancer cell survival and proliferation .

Comparative Biological Activity

The following table summarizes the biological activities and IC50 values of this compound compared to other thiadiazole derivatives:

CompoundTarget Cell LineIC50 Value (µM)Mechanism of Action
This compoundK562 (leukemia)7.4Abl protein kinase inhibition
4-Thiadiazole derivativeMCF-7 (breast cancer)Not specifiedInduces apoptosis without DNA damage
Other thiadiazole derivativesHepG2 (liver cancer)4.37Inhibits RNA and DNA synthesis

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